molecular formula C22H25N3O4S2 B11271486 3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide

3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B11271486
M. Wt: 459.6 g/mol
InChI Key: SACBULBTBGOJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a piperazine ring, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that are later removed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield thiol derivatives.

Mechanism of Action

The mechanism of action for 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors or enzymes, through its piperazine and thiophene moieties. These interactions can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide apart from similar compounds is its combination of a piperazine ring with both thiophene and furan rings. This unique structure provides a distinct set of electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H25N3O4S2

Molecular Weight

459.6 g/mol

IUPAC Name

3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C22H25N3O4S2/c1-16-5-6-17(2)19(14-16)24-8-10-25(11-9-24)31(27,28)20-7-13-30-21(20)22(26)23-15-18-4-3-12-29-18/h3-7,12-14H,8-11,15H2,1-2H3,(H,23,26)

InChI Key

SACBULBTBGOJBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.